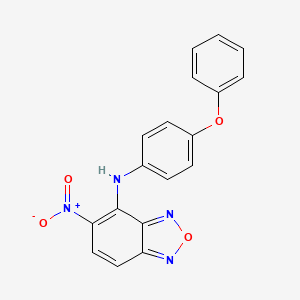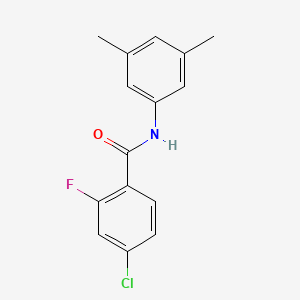
ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'Benzofuran' and has been found to possess various biological activities. In
Mécanisme D'action
The mechanism of action of Benzofuran is not fully understood. However, it has been found to interact with various molecular targets, including enzymes, receptors, and ion channels. Benzofuran has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been found to interact with various receptors, including the serotonin receptor (5-HT), dopamine receptor (D2), and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Benzofuran has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Benzofuran has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzofuran has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are some limitations to using Benzofuran in lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, Benzofuran may interact with other molecules in the cell, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of Benzofuran. One area of research is the development of more potent and selective Benzofuran derivatives. Another area of research is the investigation of the mechanism of action of Benzofuran and its molecular targets. Additionally, Benzofuran may have potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, which warrant further investigation.
Méthodes De Synthèse
Benzofuran can be synthesized through several methods, including the Friedel-Crafts acylation reaction, Suzuki-Miyaura cross-coupling reaction, and the Pd-catalyzed cyclization reaction. The Friedel-Crafts acylation reaction involves the reaction of benzene with a carboxylic acid derivative in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The Pd-catalyzed cyclization reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Benzofuran has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess neuroprotective and anti-depressant activities. Benzofuran has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-2-27-23(26)20-19-13-17(25)12-18(14-8-10-16(24)11-9-14)22(19)28-21(20)15-6-4-3-5-7-15/h3-13,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVANACIEHXJMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(4-pyridinyl)piperazine trifluoroacetate](/img/structure/B5020670.png)
![N,N-diethyl-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5020674.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5020678.png)


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5020704.png)
![3-(anilinosulfonyl)-4-chloro-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B5020705.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5020708.png)
![methyl 3-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5020714.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B5020737.png)
![4-(3-bromo-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5020746.png)
![3-(4-chlorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5020762.png)